molecular formula C9H13ClN2O B1615607 2-chloro-N-(1-cyanocyclohexyl)acetamide CAS No. 78734-78-8

2-chloro-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B1615607
CAS No.: 78734-78-8
M. Wt: 200.66 g/mol
InChI Key: INVCOUXWXSTWNE-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyanocyclohexyl)acetamide is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13ClN2O/c10-6-8(13)12-9(7-11)4-2-1-3-5-9/h1-6H2,(H,12,13) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 2-Cyano-N-(tetrahydrocarbazole)acetamide has been utilized for the synthesis of new arylazocarbazole derivatives, indicating the chemical versatility and potential for creating bioactive molecules (Fadda et al., 2010).
  • Stereochemical Studies : The synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides demonstrates the relevance of these compounds in stereochemistry and drug synthesis (Saito et al., 2007).

Chemical Reactions and Catalysis

  • Beckmann Rearrangement : The use of cyclopropenium ion as a catalyst for the Beckmann rearrangement of various ketoximes to the corresponding amides/lactams showcases the catalytic capabilities of related compounds in organic synthesis (Srivastava et al., 2010).

Structural and Optical Properties

  • X-Ray Crystallography and Hirshfeld Surface Analysis : The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides highlight the importance of these compounds in understanding molecular interactions and designing new materials (Karmakar et al., 2007).
  • Optical Properties and Theoretical Investigation : Synthesis, X-ray crystallography, and theoretical investigation of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide insights into intramolecular interactions, crystal packing, and the solvatochromic effects of these compounds, which are critical for applications in photonics and sensor technology (Jansukra et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-chloro-N-(1-cyanocyclohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-6-8(13)12-9(7-11)4-2-1-3-5-9/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVCOUXWXSTWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296265
Record name 2-chloro-N-(1-cyanocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78734-78-8
Record name 78734-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-(1-cyanocyclohexyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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